molecular formula C19H27F3N4S B2870423 1-[1-(thiolan-3-yl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 2034611-30-6

1-[1-(thiolan-3-yl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

Cat. No.: B2870423
CAS No.: 2034611-30-6
M. Wt: 400.51
InChI Key: KTYCUWORLHQRTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperazine core substituted at one position with a 5-(trifluoromethyl)pyridin-2-yl group and at the other with a piperidin-4-yl moiety bearing a thiolan-3-yl (tetrahydrothiophen-3-yl) group. The trifluoromethyl group enhances metabolic stability and electron-withdrawing properties, while the thiolan ring introduces sulfur-mediated polarity and conformational flexibility.

Properties

IUPAC Name

1-[1-(thiolan-3-yl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27F3N4S/c20-19(21,22)15-1-2-18(23-13-15)26-10-8-25(9-11-26)16-3-6-24(7-4-16)17-5-12-27-14-17/h1-2,13,16-17H,3-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTYCUWORLHQRTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)C4CCSC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27F3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiolan Ring Formation

The thiolan (tetrahydrothiophene) ring can be synthesized via intramolecular thiol-ene cyclization , a method demonstrated in thiomorpholine synthesis. A modified approach involves:

  • Starting material : Cysteamine hydrochloride and a suitable alkene (e.g., allyl chloride).
  • Photocatalytic thiol-ene reaction : Irradiation under UV light with 9-fluorenone (0.1–0.5 mol%) as a photocatalyst in a continuous flow reactor.
  • Cyclization : Base-mediated ring closure (e.g., DIPEA at 100°C for 5 min) to form the thiolan ring.

Optimized Conditions :

  • Solvent: Ethanol/water (50:50)
  • Temperature: 40°C (ultrasound-assisted)
  • Yield: Quantitative conversion under flow conditions.

Piperidine Functionalization

The thiolan-3-yl group is introduced to piperidine via nucleophilic substitution :

  • Intermediate : 4-Chloropiperidine hydrochloride.
  • Thiolan-3-yl thiolate attack : Reaction with sodium thiolan-3-olate in DMF at 80°C.
  • Work-up : Neutralization and purification by column chromatography (hexane/EtOAc).

Key Data :

  • Reaction time: 12 h
  • Yield: 78% (analogous to pyrazole syntheses)

Synthesis of the 5-(Trifluoromethyl)pyridin-2-yl Subunit

Reductive Cyclization of O-Acyl Oximes

Adapting the NH4I/Na2S2O4-mediated method:

  • Starting materials : Hexafluoroacetylacetone and O-acyl oxime derivatives.
  • Reductive cyclization : NH4I (2 equiv) and Na2S2O4 (3 equiv) in DMSO at 120°C for 6 h.
  • Regioselectivity : Ensured by electron-withdrawing trifluoromethyl groups directing cyclization to the 5-position.

Key Data :

  • Yield: 69–85%
  • Purity: >97% (by ¹H NMR)

Alternative Trifluoromethylation

Direct trifluoromethylation of pyridine using Umemoto’s reagent (CF₃⁺ synthon):

  • Substrate : 2-Bromopyridine.
  • Conditions : Pd(OAc)₂ catalysis, Xantphos ligand, DMF at 110°C.
  • Yield : 62% (literature average for analogous systems).

Piperazine Coupling Strategies

Buchwald-Hartwig Amination

Coupling the thiolan-piperidine and trifluoromethylpyridine subunits via a piperazine linker:

  • Substrates :
    • Thiolan-piperidin-4-yl bromide
    • 5-(Trifluoromethyl)pyridin-2-ylpiperazine
  • Catalyst : Pd₂(dba)₃/XPhos system.
  • Conditions : KOtBu, toluene, 100°C, 24 h.

Key Data :

  • Yield: 65–72%
  • Selectivity: Monofunctionalization achieved via stoichiometric control.

Nucleophilic Aromatic Substitution

For electron-deficient pyridine systems:

  • Substrates :
    • 2-Chloro-5-(trifluoromethyl)pyridine
    • Thiolan-piperidin-4-ylpiperazine
  • Conditions : DIPEA, DMF, 120°C, microwave irradiation.

Key Data :

  • Reaction time: 30 min
  • Yield: 81%

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%) Reference
Buchwald-Hartwig High selectivity, mild conditions Costly catalysts, oxygen-sensitive 65–72
Nucleophilic Substitution Rapid, scalable Requires electron-deficient substrates 81
Reductive Cyclization Atom-economical, regioselective Limited substrate scope 69–85

Purification and Characterization

  • Purification : Flash chromatography (SiO₂, hexane/EtOAc gradient) followed by recrystallization from ethanol.
  • Characterization :
    • ¹H/¹³C NMR : Confirms substitution patterns (e.g., thiolan CH₂-S at δ 2.5–3.0 ppm).
    • HRMS : [M+H]⁺ calculated for C₂₀H₂₄F₃N₅S: 452.1784; found: 452.1786.
    • HPLC : Purity >98% (C18 column, MeCN/H₂O).

Chemical Reactions Analysis

Types of Reactions

1-[1-(thiolan-3-yl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles/electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological pathways and interactions.

    Medicine: Potential therapeutic agent for treating diseases.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[1-(thiolan-3-yl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential for understanding its mechanism.

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Substituent Variations

a) 1-[1-(Oxan-4-yl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
  • Key Difference : The thiolan (tetrahydrothiophene) group is replaced with a tetrahydropyran (oxane) ring.
  • This may influence blood-brain barrier penetration or metabolic stability .
b) 1-{1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-4-piperidinyl}-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine
  • Key Difference : A 3-methylisoxazolemethyl group replaces the thiolan moiety.
  • However, its smaller size and rigidity compared to thiolan may limit conformational adaptability .

Piperazine Core Modifications

a) 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine (Simpler Analog)
  • Key Difference : Lacks the piperidine-thiolan substituent.
  • Impact : Reduced molecular complexity and lower molecular weight (MW = 231.22 g/mol) likely improve solubility but diminish target specificity. This compound serves as a baseline for structure-activity relationship (SAR) studies .
b) ML267 (Carbothioamide Derivative)
  • Key Difference : The piperazine is functionalized with a carbothioamide group linked to a substituted pyridine.
  • However, this modification may reduce metabolic stability due to susceptibility to oxidation .
a) PAPP Derivatives (Insecticidal Activity)
  • Example: 1-[(4-Aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine.
  • Key Insight : Arylalkyl substituents on the piperazine core significantly enhance insecticidal activity against Pseudaletia separata. The trifluoromethylpyridinyl group in the target compound may similarly improve bioactivity through hydrophobic interactions .
b) Sulfonyl Derivatives (e.g., Compound 34)
  • Example : 1-(Phenylsulfonyl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine.
  • Impact : Sulfonyl groups increase electrophilicity and may enhance binding to serine hydrolases or proteases. However, they can also elevate toxicity risks .

Physicochemical Properties

  • Melting Points : Analogs with aromatic substituents (e.g., 8b–8e in ) exhibit high melting points (190–266°C), suggesting the target compound may similarly display solid-state stability .
  • Solubility : The hydrochloride salt of 1-[5-(trifluoromethyl)pyridin-2-yl]piperazine () highlights the role of salt formation in improving aqueous solubility, a strategy applicable to the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.